molecular formula C6H5NS B1252704 4H-thieno[3,2-b]pyrrole CAS No. 250-94-2

4H-thieno[3,2-b]pyrrole

Cat. No.: B1252704
CAS No.: 250-94-2
M. Wt: 123.18 g/mol
InChI Key: DWAIOCIOSRZZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thieno[3,2-b]pyrrole is a fused heterocyclic compound consisting of a pyrrole ring fused to a thiophene ring, making it a privileged and versatile scaffold in medicinal chemistry and materials science research . Its significance in drug discovery is underscored by its presence in compounds that target critical biological pathways. Researchers are exploring derivatives of this scaffold as potent and selective activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a promising strategy to target the altered metabolic state of cancer cells . In infectious disease research, this compound-5-carboxamide derivatives have demonstrated exceptional, nanomolar-range activity against Giardia duodenalis , including drug-resistant strains, presenting a potential new treatment pathway for giardiasis . Beyond its pharmacological applications, this scaffold is also of great interest in material science, where it serves as a building block for organic semiconductors, transistors, and dye sensitizers due to its favorable electronic properties . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications. Chemical Identifiers: • : 39793-31-2 • Molecular Formula: C₇H₅NO₂S • Molecular Weight: 167.18 g/mol • SMILES: C1=CSC2=C1NC(=C2)C(=O)O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-thieno[3,2-b]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-7-5-2-4-8-6(1)5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAIOCIOSRZZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508321
Record name 4H-Thieno[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250-94-2
Record name 4H-Thieno[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4h Thieno 3,2 B Pyrrole and Its Derivatives

Strategies for Core 4H-thieno[3,2-b]pyrrole Ring System Construction

The construction of the this compound nucleus is achieved through various synthetic strategies, primarily involving annulation and cyclization reactions. These methods often build one of the heterocyclic rings onto a pre-existing thiophene (B33073) or pyrrole (B145914) precursor.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are the cornerstone of this compound synthesis. These methods involve the formation of one or both rings of the bicyclic system in a single or multi-step sequence.

Knoevenagel-type Condensation followed by Cyclization.rsc.orgresearchgate.net

A common and effective method for synthesizing the this compound core is the Hemetsberger-Knittel reaction. mdpi.comacs.org This process begins with a Knoevenagel-type condensation of a thiophenecarboxaldehyde with an ester of azidoacetic acid. acs.org The resulting 2-azido-3-arylacrylate intermediate then undergoes thermal cyclization, typically in a high-boiling solvent like xylene, to yield the this compound-5-carboxylate. mdpi.comacs.org This method has been successfully applied to produce various substituted thieno[3,2-b]pyrroles. For instance, several thiophene-2-carbaldehydes have been reacted with ethyl 2-azidoacetate in the presence of sodium ethoxide, followed by reflux in o-xylene (B151617) to afford the corresponding ethyl this compound-5-carboxylates in good yields. nih.gov

Starting ThiophenecarboxaldehydeReagentProductYieldReference
Thiophene-2-carbaldehydeEthyl 2-azidoacetateEthyl this compound-5-carboxylateGood nih.gov
Substituted thiophenecarboxaldehydesEsters of azidoacetic acidSubstituted this compound-5-carboxylates85-97% mdpi.comsemanticscholar.org
Rhodium-Catalyzed Annulation Approaches.researchgate.net

Rhodium-catalyzed C-H activation and annulation has emerged as a powerful, atom-economical method for constructing the thieno[3,2-b]pyrrole framework. nii.ac.jp This approach typically involves the reaction of a 3-(acetylamino)thiophene with an alkyne in the presence of a rhodium catalyst. nii.ac.jp The acetylamino group directs the C-H bond cleavage at the C2-position of the thiophene ring, facilitating the [3+2] annulation with the alkyne. nii.ac.jp This reaction proceeds smoothly to give 4-acetylthieno[3,2-b]pyrrole derivatives. nii.ac.jpresearchgate.net The acetyl directing group can be subsequently removed to provide the unprotected this compound. nii.ac.jpresearchgate.net

For example, the reaction of 3-(acetylamino)thiophene with diphenylacetylene, catalyzed by [Cp*RhCl2]2, AgSbF6, and Cu(OAc)2·H2O as an oxidant, produces 4-acetyl-5,6-diphenyl-4H-thieno[3,2-b]pyrrole. nii.ac.jp This methodology has been shown to be effective with various substituted (acetylamino)thiophenes and both symmetrical and unsymmetrical alkynes. nii.ac.jp Another rhodium-catalyzed approach involves the Wolff rearrangement of 3-(thieno-2-yl)-3-oxo-2-diazopropanoates, which, in the presence of Rh2(OAc)4, leads to 5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones. acs.orgnih.gov

3-(Acetylamino)thiophene ReactantAlkyne ReactantCatalyst SystemProductYieldReference
3-(Acetylamino)thiophene (1a)Diphenylacetylene (2a)[CpRhCl2]2, AgSbF6, Cu(OAc)2·H2O4-acetyl-5,6-diphenyl-4H-thieno[3,2-b]pyrrole (3aa)44% nii.ac.jp
3-(Acetylamino)thiophene (1a)1-Phenyl-1-propyne (2h)[CpRhCl2]2, AgSbF6, Cu(OAc)2·H2O4-acetyl-6-methyl-5-phenyl-4H-thieno[3,2-b]pyrrole (3ah)62% nii.ac.jp
3-(Acetylamino)thiophene (1a)1-Phenyl-1-hexyne (2i)[Cp*RhCl2]2, AgSbF6, Cu(OAc)2·H2O4-acetyl-6-pentyl-5-phenyl-4H-thieno[3,2-b]pyrrole (3ai)74% nii.ac.jp
Fiesselmann Reaction for Thiophene Ring Formation.nii.ac.jpbenchchem.com

The Fiesselmann thiophene synthesis provides a route to substituted thiophenes that can serve as precursors for thieno[3,2-b]pyrroles. nih.govnih.gov This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other 1,3-dielectrophilic substrates to form 3-hydroxythiophene-2-carboxylates. nih.govresearchgate.net These intermediates can then be further elaborated to construct the fused pyrrole ring. nih.gov

One strategy involves the conversion of the 3-hydroxythiophene-2-carboxylates into thiophen-3(2H)-ones, which then undergo a Fischer indolization with arylhydrazines to yield thieno[3,2-b]indole derivatives, a class of compounds containing the thieno[3,2-b]pyrrole core. nih.govnih.gov This multi-step sequence demonstrates the utility of the Fiesselmann reaction in accessing the necessary thiophene building blocks for more complex heterocyclic systems. nih.gov Practical approaches have been developed for the synthesis of 4-azido-5-arylthiophene-2-carboxylates and 4-amino-5-arylthiophene-2-carboxylates using the Fiesselmann reaction as a key step. researchgate.netthieme-connect.com

Decomposition of Azidoacrylates and Azidothiophenes.nii.ac.jpresearchgate.netbenchchem.com

The thermal or photochemical decomposition of azido-substituted precursors is a well-established method for generating nitrene intermediates, which can then undergo intramolecular cyclization to form the pyrrole ring of the thieno[3,2-b]pyrrole system. As mentioned in the Knoevenagel condensation section, the thermolysis of 2-azido-3-(thiophen-2-yl)acrylates is a key step in the Hemetsberger-Knittel synthesis. researchgate.netnih.gov

Another approach involves the decomposition of azidothiophenes. researchgate.net For instance, the photolysis of thieno[3,2-c][1λ4, 2]thiazines, which are formed from the decomposition of azidothiophenes, yields thieno[3,2-b]pyrroles. researchgate.net The photochemical and thermal decomposition of methyl 4-azido-5-arylthiophene-2-carboxylates has also been studied for the synthesis of fused this compound derivatives. researchgate.netthieme-connect.com

Azide PrecursorReaction ConditionsProductReference
2-Azido-3-(thiophen-2-yl)acrylatesThermal (reflux in o-xylene)Ethyl this compound-5-carboxylates nih.gov
Thieno[3,2-c][1λ4, 2]thiazines (from azidothiophenes)PhotolysisThieno[3,2-b]pyrroles researchgate.net
Methyl 4-azido-5-arylthiophene-2-carboxylatesPhotochemical or thermalFused this compound derivatives researchgate.netthieme-connect.com
Cyclocondensation of α-hydroxy oxime ethers.smolecule.com

A more recent and efficient method for constructing fused pyrrole systems, including thieno[3,2-b]pyrroles, is the zinc(II)-catalyzed cyclocondensation of α-hydroxy oxime ethers. rsc.orgresearchgate.net This approach offers high yields (up to 99%), utilizes an environmentally benign and low-cost catalyst, and proceeds under less hazardous reaction conditions. rsc.org The reaction leads to the formation of N-alkoxy substituted thieno[3,2-b]pyrroles, among other fused pyrrole structures. rsc.orgresearchgate.net This method represents a significant advancement in the synthesis of these important heterocyclic compounds. rsc.org

Dieckmann-type Cyclization Approaches

The Dieckmann condensation, an intramolecular cyclization of a diester with a base to form a β-keto ester, represents a fundamental approach to constructing cyclic systems. numberanalytics.com While broadly applied in organic synthesis, including the formation of indole (B1671886) rings, its application to pyrrole systems has also been explored. numberanalytics.comumn.edu This methodology has been utilized in the synthesis of thieno[b]pyrrolone derivatives, which are structurally related to the this compound system. sci-hub.se

For instance, the treatment of ethyl (2-pyrrolylthio)acetate derivatives with a base such as sodium hydride can induce a Dieckmann cyclization to yield thieno[2,3-b]pyrrol-3(6H)-one structures. sci-hub.se Similarly, diethyl 2-mercaptoindolizine-1,3-dicarboxylate derivatives undergo Dieckmann cyclization when treated with potassium tert-butoxide, leading to thieno[2,3-b]indolizin-3-ols. sci-hub.se These examples highlight the utility of Dieckmann-type cyclizations in forming the thiophene ring fused to a pyrrole core, a key step towards thieno[3,2-b]pyrrole derivatives.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules like this compound derivatives. rsc.org These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org

A notable example is the synthesis of polysubstituted 1,4-dihydro-pyrrolo[3,2-b]pyrroles through a multi-component reaction involving primary aromatic amines, aromatic aldehydes, and diacetyl. nih.gov The optimization of these reaction conditions, including the use of catalysts such as p-toluenesulfonic acid or iron salts, has expanded the substrate scope to include electron-rich aldehydes and sterically hindered anilines. nih.gov This demonstrates the power of MCRs in constructing the core pyrrolo[3,2-b]pyrrole (B15495793) structure with a variety of substituents.

Parallel Solution-Phase Synthesis for Combinatorial Libraries

Parallel solution-phase synthesis is a powerful strategy for the rapid generation of combinatorial libraries of compounds, which is particularly valuable in the early stages of drug discovery. acs.orggriffith.edu.au This approach has been successfully applied to the synthesis of diverse libraries based on the this compound scaffold. acs.org

The general strategy involves the use of a common intermediate, such as alkyl this compound-5-carboxylates, which can undergo a variety of parallel reactions. acs.org These reactions include alkylation, transformation of the carboxylate group into other reactive functionalities, and subsequent reactions with various electrophiles. acs.org For example, a library of 1-aryl-3-(4H-thieno[3,2-b]pyrrol-5-yl)ureas was generated with yields ranging from 60 to 90% through the parallel reaction of isocyanates with a set of anilines. acs.org This methodology allows for the efficient production of a large number of structurally related compounds for screening purposes.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for tuning its chemical and physical properties for specific applications. Palladium-catalyzed coupling reactions are among the most powerful tools for introducing a wide range of substituents onto this heterocyclic system.

Palladium-Catalyzed Coupling Reactions

The Stille reaction, which involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst, is a versatile method for forming carbon-carbon bonds. wikipedia.org This reaction has been effectively used for the synthesis of aryl- and thiophene-substituted this compound derivatives. acs.orgbeilstein-journals.org

In a representative example, ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was coupled with organostannane derivatives of bithiophene and thienothiophene to synthesize donor-acceptor small molecules. acs.org The reaction proceeds under palladium catalysis and allows for the introduction of extended π-conjugated systems. acs.org Similarly, a Pd-catalyzed Stille-type cross-coupling between a 2-stannylthienothiophene and 2-bromo-3-nitrothiophene (B183354) was employed as a key step in the synthesis of a tetracyclic thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]pyrrole system. beilstein-journals.org

Reactant 1Reactant 2Catalyst SystemProductApplication
Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate4,7-bis(5'-(trimethylstannyl)-[2,2'-bithiophen]-5-yl)benzo[c] acs.orggriffith.edu.auacs.orgthiadiazolePd(PPh₃)₄TP-BT4T-TPOrganic Field-Effect Transistors acs.org
2-Stannylthienothiophene2-Bromo-3-nitrothiophenePd Catalyst2-(3-Nitrothiophen-2-yl)thieno[3,2-b]thiophenePrecursor for tetracyclic S,N-heteroacenes beilstein-journals.org

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of alkynyl-substituted aromatic and heterocyclic compounds. mdpi.com This methodology has been utilized in the synthesis of derivatives of this compound. researchgate.net

The tandem Sonogashira coupling provides an efficient route for the synthesis of diarylalkynes. researchgate.net This involves the coupling of an aryl halide with an acetylene (B1199291) source, followed by in-situ deprotection and a second coupling with another aryl halide. researchgate.net This strategy can be extended to the synthesis of complex molecules containing the this compound moiety. Furthermore, the direct annulative coupling of 3-(acetylamino)thiophenes with internal alkynes under rhodium catalysis offers a pathway to 4-acetylthieno[3,2-b]pyrrole derivatives. researchgate.net

Reactant 1Reactant 2Catalyst SystemProduct Type
Aryl Halide2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂, CuIDiarylalkyne researchgate.net
3-(Acetylamino)thiopheneInternal AlkyneRhodium Catalyst4-Acetylthieno[3,2-b]pyrrole derivative researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the functionalization of the this compound scaffold. These reactions are particularly effective when a leaving group, such as a halogen, is present on the ring system. For instance, the displacement of a bromine atom at the C2 position by a nucleophile is a common strategy. This has been demonstrated in the synthesis of various derivatives, including those where the nucleophile is an amine or an alcohol. The reactivity of the C2 and C5 positions towards nucleophilic substitution allows for the introduction of a wide range of functional groups, thereby enabling the synthesis of a diverse library of thieno[3,2-b]pyrrole derivatives.

Electrophilic Aromatic Substitution Reactions

The this compound ring system is electron-rich, making it susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the electronic nature of the bicyclic system, with substitution generally favored at the C2 and C5 positions, which are the most electron-rich. Common electrophilic substitution reactions include formylation, acylation, and sulfonation. For example, Vilsmeier-Haack formylation introduces a formyl group, typically at the C2 position, which can then be used as a handle for further synthetic transformations. The specific conditions of the reaction, such as the choice of Lewis acid and solvent, can be optimized to control the regioselectivity and yield of the desired product.

Alkylation Procedures on Nitrogen and Carbon Centers

Alkylation of the this compound core can occur at both the nitrogen and carbon centers, providing a versatile method for introducing alkyl groups.

N-Alkylation: The nitrogen atom of the pyrrole ring is readily alkylated under basic conditions. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3), which deprotonate the N-H group to form a nucleophilic anion. This anion then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the N-alkylated product. The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can influence the reaction rate and yield.

C-Alkylation: While less common than N-alkylation, direct C-alkylation of the thieno[3,2-b]pyrrole ring can be achieved, typically under conditions that favor electrophilic attack on the carbon atoms. However, a more common strategy for introducing alkyl groups at specific carbon positions is through metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using a halogenated thieno[3,2-b]pyrrole as the starting material.

Functionalization of Carboxylate Groups

Carboxylate groups attached to the this compound scaffold are valuable functional handles that can be converted into a variety of other functional groups. Thieno[3,2-b]pyrrole carboxylic acids, which can be synthesized through methods such as the hydrolysis of a corresponding ester or the carboxylation of a lithiated intermediate, are key starting materials for these transformations.

Common functionalization strategies include:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide bond. This reaction is typically mediated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid.

Reduction: The carboxylate group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

These transformations allow for the introduction of a wide range of functionalities, which is crucial for modulating the physicochemical and biological properties of the resulting molecules.

Introduction of Halogen Substituents

Halogenation of the this compound ring system is a critical step in many synthetic routes, as the introduced halogen atom can serve as a versatile handle for further functionalization through cross-coupling reactions.

Bromination with N-Bromosuccinimide (NBS) and Bromine

Bromination is a widely used halogenation reaction for 4H-thieno[3,2-b]pyrroles. N-Bromosuccinimide (NBS) is a mild and selective brominating agent that is commonly employed for this purpose. The reaction is typically carried out in a solvent such as DMF or chloroform. The use of one equivalent of NBS generally leads to monobromination, while the use of excess NBS can result in dibromination.

Elemental bromine (Br2) can also be used for bromination, often in the presence of a Lewis acid or in a solvent like acetic acid. However, Br2 is a harsher reagent than NBS and may lead to over-bromination or side reactions.

Regioselectivity in Halogenation Processes

The regioselectivity of halogenation on the this compound core is a key consideration. The electron-rich nature of the bicyclic system directs electrophilic attack to specific positions. Halogenation predominantly occurs at the C2 and C5 positions of the thiophene ring, which are the most activated sites.

The precise location of halogenation can be influenced by several factors:

The nature of the substituent on the nitrogen atom: The steric bulk of the N-substituent can influence the accessibility of the adjacent C3 position.

The choice of halogenating agent: Milder reagents like NBS often provide higher regioselectivity compared to harsher reagents like Br2.

The reaction conditions: Temperature, solvent, and the presence of catalysts can all affect the regiochemical outcome of the reaction.

Reduction Reactions (e.g., LiAlH4)

Reduction reactions are a cornerstone in the functionalization of the this compound scaffold and in the construction of the heterocyclic system itself. Potent reducing agents, particularly metal hydrides like lithium aluminum hydride (LiAlH4), are frequently employed to transform electron-withdrawing groups into more versatile functional moieties. researchgate.netnumberanalytics.commasterorganicchemistry.com Furthermore, reductive cyclization of appropriately substituted thiophenes represents a key strategy for the initial synthesis of the thieno[3,2-b]pyrrole core. researchgate.net

One of the primary applications of reduction chemistry in this context is the conversion of ester and carboxylic acid groups at the C5-position. Research has demonstrated that N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols can be effectively synthesized from their corresponding methyl this compound-5-carboxylate precursors. researchgate.net This transformation is typically achieved by treating the N-alkylated carboxylate with LiAlH4 in a suitable solvent like tetrahydrofuran (THF). researchgate.net The resulting primary alcohols are valuable intermediates for further synthetic elaborations. researchgate.net

Table 1: Reduction of N-Substituted Thieno[3,2-b]pyrrole Carboxylates with LiAlH₄ researchgate.net
Starting MaterialReagentProduct
Methyl 4-alkyl-4H-thieno[3,2-b]pyrrole-5-carboxylateLiAlH₄(4-Alkyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol
Methyl 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylateLiAlH₄(4-Allyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol
Methyl 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylateLiAlH₄(4-Benzyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol

Beyond the reduction of esters, other functional groups on the thieno[3,2-b]pyrrole ring can also be selectively reduced. For instance, in the synthesis of precursors for thieno[3,2-b]pyrrole[3,2-d]pyridazinones, a nitro group introduced at the 6-position of the ethyl this compound-5-carboxylate intermediate was successfully reduced. nih.gov This specific conversion was accomplished using tin(II) chloride in an acidic solution of ethanol (B145695) and water, demonstrating a chemoselective reduction that leaves the ester group intact. nih.gov

Table 2: Chemoselective Reduction of a Nitro-Substituted Thieno[3,2-b]pyrrole Derivative nih.gov
Starting MaterialReagentsProduct
Ethyl 6-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylateTin(II) chloride, Ethanol/Water (acidic)Ethyl 6-amino-4H-thieno[3,2-b]pyrrole-5-carboxylate

The formation of the bicyclic thienopyrrole framework itself can also be achieved through reduction-mediated cyclization. Derivatives of thieno[3,2-b]pyrroles have been prepared from o-halonitrothiophenes. researchgate.net The synthetic pathway involves the reaction of these precursors with compounds like cyanoacetic or acetoacetic esters, followed by a reductive cyclization step to yield the fused heterocyclic system. researchgate.net

Chemical Transformations and Functionalization Strategies

Electrophilic Functionalization of the Core Structure

The electron-rich nature of the thieno[3,2-b]pyrrole system makes it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is a critical aspect of its synthetic utility.

Formylation Reactions

The introduction of a formyl group onto the 4H-thieno[3,2-b]pyrrole core is a common and crucial transformation, often achieved through the Vilsmeier-Haack reaction. nih.gov This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. ijpcbs.com

Research has shown that the formylation of ethyl this compound-5-carboxylate occurs selectively at the 6-position of the pyrrole (B145914) ring, yielding ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylates. nih.gov The electron-rich pyrrole ring directs the substitution, and there is no indication of formylation at other positions on the heterocyclic core. nih.gov This regioselectivity is a key advantage in multi-step synthetic sequences. In some cases, a second Vilsmeier-Haack reaction can be performed to introduce an aldehyde group at the 2-position of the thiophene (B33073) ring. nih.gov

Acid catalysts such as sulfuric acid or acetic acid have also been employed in formylation reactions of substituted 4H-thieno[3,2-b]pyrroles. For instance, the formylation of 4-methyl-4H-thieno[3,2-b]pyrrole can be achieved using these catalysts in solvents like dichloromethane (B109758) or toluene (B28343) at temperatures ranging from 0 to 25°C, with reported yields between 68% and 72%.

Table 1: Conditions for Formylation of 4-Methyl-4H-Thieno[3,2-b]pyrrole

ParameterConditions
Catalyst Sulfuric acid or acetic acid (2–5 mol%)
Solvent Dichloromethane or toluene
Temperature 0–25°C
Yield 68–72%

Nitration Studies

Nitration of the this compound nucleus introduces a nitro group, a valuable functional group that can be a precursor for other functionalities, such as amino groups. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity.

Direct nitration of ethyl this compound-5-carboxylate has been shown to produce a mixture of the 2- and 6-nitro derivatives in a 2:1 ratio. This lack of complete regioselectivity can complicate purification and subsequent synthetic steps.

To overcome this, a strategy of nitration following formylation has been successfully employed. nih.gov By first introducing an aldehyde at the 6-position, subsequent nitration with fuming nitric acid in sulfuric acid (fuming HNO₃/H₂SO₄) can be directed selectively to the 2-position of the thiophene ring. nih.gov However, this reaction requires stringent temperature control at -10°C to be effective. This method highlights how the introduction of one functional group can electronically influence the position of subsequent electrophilic attacks.

Reactions Involving Carboxylic Acid Derivatives

The carboxylic acid functionality, often present at the 5-position of the this compound core, is a versatile handle for a wide range of chemical modifications, including the formation of esters, amides, and hydrazides. These derivatives are frequently explored for their potential biological activities.

Esterification

Esterification of this compound-5-carboxylic acid and its derivatives is a common transformation. The resulting esters can serve as intermediates for further reactions or as final products themselves. For example, methyl this compound-5-carboxylate can be synthesized and subsequently used in N-alkylation reactions. researchgate.netresearchgate.net The alkylation of this methyl ester with reagents like methyl iodide, allyl bromide, propargyl bromide, and benzyl (B1604629) bromide in the presence of sodium hydride in THF leads to the corresponding N-substituted derivatives. researchgate.netresearchgate.netcolab.ws

The carboxylic acid can react with various alcohols to form a range of ester derivatives, which can be useful in modulating the compound's physicochemical properties for different applications. smolecule.com

Amide Bond Formation

The formation of amides from this compound-5-carboxylic acid is a widely utilized strategy in the synthesis of biologically active molecules. researchgate.net These reactions typically involve the coupling of the carboxylic acid with a primary or secondary amine.

One approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an acyl imidazole. bohrium.com For instance, N-substituted this compound-5-carboxylic acids have been reacted with ethylamine (B1201723) or indole (B1671886) sodium salt after activation to their imidazolyl derivatives to form the corresponding amides. colab.wsbohrium.com While direct reaction between the ester and an amine like aqueous ethylamine is possible, it may not be suitable for synthesizing more complex amides. bohrium.com

A variety of N-substituted amides have been synthesized, including those containing fragments of cytisine, (R)-(+)-α-methylbenzylamine, aniline, and various amino acids. colab.ws The synthesis of N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide has been achieved through a palladium-catalyzed coupling to introduce the carboxamide group. vulcanchem.com

Table 2: Examples of Amide Bond Formation with this compound-5-carboxylic Acid Derivatives

Carboxylic Acid DerivativeAmineCoupling MethodProduct
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidEthylamineImidazolide activation4-Methyl-N-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidIndole sodium saltImidazolide activation4-Allyl-5-(1H-indole-1-carbonyl)-4H-thieno[3,2-b]pyrrole
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidEthylamineDirect reaction with ester4-Benzyl-N-ethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Hydrazide Formation

The synthesis of hydrazides from this compound carboxylic acid derivatives provides another important class of compounds. These are often prepared by reacting an ester derivative, such as methyl this compound-5-carboxylate, with hydrazine (B178648) hydrate. metu.edu.tr The resulting this compound-5-carbohydrazide is a key intermediate for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.netbohrium.com

For example, 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide has been used as a starting material for the synthesis of new 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole derivatives. bohrium.com The hydrazide functionality allows for cyclization reactions with appropriate reagents to form these five-membered heterocycles. The synthesis of thieno[3,2-c]pyridinones has also been achieved through the hydrazinolysis of corresponding esters followed by a hydrazide-alkyne ring closure. metu.edu.tr It has been noted that pure hydrazine monohydrate is often required to facilitate the formation of these hydrazides. metu.edu.tr

Intermolecular and Intramolecular Condensation Reactions

Condensation reactions involving the this compound moiety are instrumental in constructing larger, more complex heterocyclic systems.

Intermolecular Condensation:

N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols can undergo intermolecular self-condensation. researchgate.netmathnet.ru This reaction is typically catalyzed by an acid, such as Amberlyst 15 (H-form), in a solvent like dichloromethane (CH2Cl2). researchgate.netmathnet.rucolab.ws The process involves the elimination of water between two molecules of the starting methanol (B129727) derivative to form a methylene (B1212753) bridge, yielding bis(4H-thieno[3,2-b]pyrrol-5-yl)methanes. researchgate.netmathnet.ru

Furthermore, N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols can be condensed with other nucleophilic species. For instance, in the presence of Amberlyst 15, they can react with pyrrole to synthesize 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles. researchgate.net

Intramolecular Condensation:

Intramolecular cyclization reactions are pivotal in the synthesis of fused heterocyclic systems containing the this compound core. researchgate.netresearchgate.net For example, the synthesis of thieno[2',3':4,5]pyrrolo[1,2-d] researchgate.netcolab.wsCurrent time information in Burleigh County, US.triazine and thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine moieties can be achieved through key intramolecular cyclization steps starting from appropriately functionalized this compound-5-carboxylates. researchgate.net Another approach involves the condensation of 3-nitro-5-carboxy-2-methylthiophene with amide acetals, followed by reduction, to afford 2-carboxythieno[3,2-b]pyrroles. rsc.org

A notable example is the Knoevenagel condensation, which has been utilized in the synthesis of heteroheptacene-based acceptors for polymer solar cells. oup.com This reaction typically follows a Vilsmeier-Haack reaction on a this compound intermediate. oup.com

Polymerization and Oligomerization Reactions

The ability of this compound derivatives to undergo polymerization and oligomerization is key to their application in organic electronics. These reactions lead to the formation of conjugated polymers and oligomers with desirable electronic and optical properties.

As previously mentioned, N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols can undergo acid-catalyzed self-condensation to produce bis(4H-thieno[3,2-b]pyrrol-5-yl)methanes. researchgate.netmathnet.rucolab.ws This dimerization represents the initial step towards forming larger oligomeric structures. The reaction proceeds by obtaining the N-substituted methanols through the alkylation of methyl this compound-5-carboxylate, followed by reduction with a reducing agent like lithium aluminum hydride (LiAlH4). researchgate.netmathnet.ruscispace.com These dimeric structures are important building blocks and have been studied for their potential to form more extended polymeric materials. researchgate.net

Table 1: Synthesis of Bis(4H-thieno[3,2-b]pyrrol-5-yl)methanes via Self-Condensation

Starting Material Reagents and Conditions Product Reference
N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols Amberlyst 15 (H-form), CH2Cl2 Bis(4H-thieno[3,2-b]pyrrol-5-yl)methanes researchgate.netmathnet.ru

A common strategy to achieve polymerization of this compound derivatives involves halogenation, typically bromination, followed by a cross-coupling reaction. N-bromosuccinimide (NBS) is a frequently used reagent for the bromination of the thienopyrrole core.

For instance, treatment of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles with NBS leads to the formation of dark blue polymers that are insoluble in common organic solvents. researchgate.net Similarly, methylene-separated bis(thieno[3,2-b]pyrroles) react with NBS or elemental bromine (Br2) to yield polymeric materials. researchgate.net The brominated thienopyrrole can then be used in various polymerization reactions, such as direct (hetero)arylation polymerization, often catalyzed by palladium complexes.

The resulting polymers based on thieno[3,2-b]pyrrole have shown potential for use in organic field-effect transistors and as cathode materials. researchgate.net

Table 2: Polymerization of this compound Derivatives via Bromination

Monomer/Precursor Brominating Agent Subsequent Reaction/Observation Polymer Properties Reference
5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles N-Bromosuccinimide (NBS) Polymerization Dark blue, insoluble in organic solvents researchgate.net
Methylene-separated bis(thieno[3,2-b]pyrroles) N-Bromosuccinimide (NBS) or Bromine (Br2) Polymerization Insoluble in organic solvents, investigated as cathode materials researchgate.net
3,6-bis(5-bromofuran-2-yl)-2,5-bis(2-decyltetradecyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (M1) and 4-methyl-2,5-bis(trimethylstannyl)-4H-thieno[3,2-b]pyrrole (M2) Not applicable (pre-brominated monomer) Stille Coupling Polymerization Donor-acceptor copolymer P(FDPP-TP) with improved charge carrier mobility mdpi.com

Theoretical and Computational Studies on 4h Thieno 3,2 B Pyrrole Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 4H-thieno[3,2-b]pyrrole systems. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Semi-empirical quantum-chemical methods, such as the MNDO (Modified Neglect of Diatomic Overlap) approximation, have been employed to study the electronic structure and reactivity of derivatives like 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester. researchgate.net These studies have shown that the selectivity of reactions, such as Friedel-Crafts acylation, is more dependent on the electron density distribution in the reaction complexes than on the structural parameters of the isolated molecule. researchgate.net The calculations revealed that the coplanarity of the thienopyrrole system is largely maintained in complexes with catalysts like AlCl3. researchgate.net

Density Functional Theory (DFT) is a more advanced quantum chemical method widely used for these systems. researchgate.net DFT calculations help in determining key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The fused-ring nature of this compound enhances the planarity of its ground state, which facilitates efficient electron delocalization and results in a reduced band gap. researchgate.net For instance, in donor-acceptor molecules based on this compound and benzo[c] researchgate.netthiadiazole, the electron density of the HOMO is distributed along the conjugated backbone, while the LUMO is concentrated on the acceptor moiety. acs.org

Compound/SystemComputational MethodKey Findings
2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl esterMNDOReaction selectivity depends on electron density distribution in complexes. researchgate.net
This compound-based donor-acceptor moleculesDFTHOMO is distributed along the backbone, LUMO on the acceptor. acs.org
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP)DFTStrong electron-donating and planar structure. researchgate.net

Density Functional Theory (DFT) for Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful tool for predicting the most likely pathways for chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the energy landscape of a reaction and identify the most favorable routes.

For example, DFT modeling has been used to rationalize the mechanism of reactions, such as those involving sequential enolization and isomerization steps, which allow for the breaking of conjugation in the reagent. researchgate.net These calculations can also predict the regiochemical outcome of a reaction, with the solvent sometimes playing a catalytic role. researchgate.net In the synthesis of 1,2,5-trisubstituted pyrroles from β-nitro-β,γ-unsaturated ketones derived from thienopyrrole precursors, DFT has been instrumental in understanding the reaction mechanism. researchgate.net

Furthermore, DFT calculations at levels like B3LYP/6-31G* are used to investigate reaction pathways for the synthesis of various derivatives. These studies help in understanding the formation of different isomers and the conditions that favor one product over another. For instance, in the acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, DFT can be used to predict the formation of 6-acyl derivatives. researchgate.net

Molecular Modeling and Docking Studies (e.g., Enzyme Interactions)

Molecular modeling and docking are crucial computational techniques for investigating the interactions between this compound derivatives and biological macromolecules, such as enzymes. researchgate.net These methods are particularly valuable in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. colab.ws

Derivatives of this compound have been identified as potential anticancer agents. researchgate.net Molecular docking studies have been employed to explore the binding modes of these compounds with their target enzymes. For instance, the most active compounds from a series of this compound derivatives were found to potentially inhibit methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme implicated in cancer. researchgate.net Docking simulations can reveal the specific amino acid residues in the active site that interact with the inhibitor, providing a rationale for the observed biological activity. colab.ws

In another example, molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies were performed on a set of 43 thieno[3,2-b]pyrrole derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), another promising target for cancer therapy. colab.ws These studies help in designing new inhibitors with improved activity by understanding the structural requirements for potent binding. colab.ws Molecular dynamics simulations are often used in conjunction with docking to assess the stability of the ligand-protein complex over time. colab.ws

Compound SeriesTarget EnzymeKey Findings from Docking/Modeling
N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivativesNot specified in abstractX-ray structures of potent hits in complex with the enzyme were obtained. researchgate.netcolab.ws
This compound derivativesMethionine aminopeptidase 2 (MetAP2)Compound 8i is a potential inhibitor of MetAP2. researchgate.net
Thieno[3,2-b]pyrrole derivativesLysine-specific demethylase 1 (LSD1)Molecular interactions contributing to binding affinity were identified. colab.ws
This compound-5-carbohydrazideCarbonic anhydrase IXDocking studies used to model interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of this compound systems. The conformation of a molecule, which refers to the spatial arrangement of its atoms, can significantly influence its properties and biological activity.

The fused-ring nature of the this compound core imparts a degree of planarity and rigidity to the molecule. researchgate.net However, substituents on the pyrrole (B145914) nitrogen or other positions can introduce conformational flexibility. Conformational analysis helps to identify the most stable (lowest energy) conformations of a molecule.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. This technique is valuable for understanding how this compound derivatives behave in different environments, such as in solution or when bound to a biological target. For example, MD simulations have been used to study the stability of the complex between thieno[3,2-b]pyrrole inhibitors and the enzyme LSD1. colab.ws These simulations can reveal how the inhibitor and protein adapt to each other and the key interactions that stabilize the bound state. In the context of materials science, MD simulations can provide insights into the packing of thienopyrrole-based polymers in the solid state, which is crucial for their electronic properties.

Applications of 4h Thieno 3,2 B Pyrrole in Materials Science

Organic Semiconductors (OSCs)

The inherent characteristics of the 4H-thieno[3,2-b]pyrrole unit, such as its strong electron-donating nature and the ability to be easily functionalized, make it a promising candidate for the creation of new organic semiconductors. nih.gov Fusing a thiophene (B33073) ring with a pyrrole (B145914) ring results in a relatively stable structural unit that can be readily modified, particularly at the pyrrolic nitrogen atom, to enhance solubility and processability. nih.gov This adaptability is crucial for the fabrication of solution-processable organic field-effect transistors (OFETs) and other electronic devices. nih.gov

Donor-Acceptor (D-A) Small Molecules

A prominent strategy in the design of high-performance OSCs involves the creation of donor-acceptor (D-A) small molecules. In this architecture, an electron-donating unit is chemically linked to an electron-accepting unit, facilitating intramolecular charge transfer, which is beneficial for charge transport. The this compound moiety has been effectively utilized as the donor component in such D-A systems. nih.govacs.orgresearchgate.net

For instance, researchers have synthesized D-A small molecules where this compound acts as the donor and benzo[c] nih.govacs.orgrsc.orgthiadiazole serves as the acceptor. nih.govacs.orgresearchgate.net In these structures, spacer groups like bithiophene or thienothiophene are placed between the donor and acceptor units to modulate the molecular geometry and electronic properties. nih.govacs.org This approach allows for the systematic investigation of structure-property relationships, which is essential for optimizing the performance of organic semiconductors.

Role in Organic Field-Effect Transistors (OFETs)

The performance of organic semiconductors is often evaluated by fabricating OFETs and measuring their charge carrier mobility. Small molecules based on this compound have demonstrated their potential in OFET applications. nih.gov These materials have been investigated in both vacuum-deposited and solution-processable OFETs, showcasing their versatility. nih.gov

A key advantage of using this compound-containing molecules is their tendency to exhibit nearly ideal current-voltage characteristics in OFETs. nih.gov This allows for a more reliable measurement of the effective charge carrier mobility, a critical parameter for assessing the performance of a semiconductor.

In one study, two p-type D-A semiconducting small molecules, TP-BT4T-TP and TP-BT2TT-TP, were synthesized using this compound as the donor. nih.govacs.orgresearchgate.net These molecules were tested in bottom-contact bottom-gate OFETs. While no initial OFET activity was observed, annealing the devices led to the emergence of p-type FET characteristics. nih.govresearchgate.net For the TP-BT4T-TP molecule, annealing at 120 °C resulted in a significant improvement in performance, achieving a hole mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹ with an on/off ratio greater than 10⁴. nih.govacs.orgresearchgate.net

Impact of Backbone Curvature on OFET Performance

The geometric structure of a semiconducting molecule, particularly its backbone curvature, can have a profound impact on its solid-state packing and, consequently, its charge transport properties in an OFET. acs.orgacs.org The this compound framework has been instrumental in studies aimed at understanding this relationship.

By modifying the spacer group between the this compound donor and the benzo[c] nih.govacs.orgrsc.orgthiadiazole acceptor from a more flexible bithiophene to a more rigid thienothiophene, researchers were able to create molecules with different backbone curvatures. nih.govacs.org The molecule with the bithiophene spacer (TP-BT4T-TP) possessed a more curved or "banana-shaped" structure, while the one with the thienothiophene spacer (TP-BT2TT-TP) was more linear. acs.orgacs.org

The experimental results were striking. The curved molecule, TP-BT4T-TP, exhibited a respectable charge carrier mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹ after annealing. nih.govacs.orgx-mol.com In contrast, the more linear analogue, TP-BT2TT-TP, showed a significantly lower mobility of 5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govacs.orgx-mol.com This difference in performance was attributed to the more drastic thermally induced crystallinity observed for the curved molecule, as revealed by grazing-incidence X-ray diffraction analysis. nih.govacs.org This finding underscores the critical role that molecular shape plays in determining the performance of organic semiconductors in OFETs.

Organic Electronics

Beyond its application in OFETs, this compound and its derivatives are finding utility in a broader range of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Components in Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of this compound-based materials make them suitable for use in OLEDs. These materials can function as either the light-emitting layer or as charge transport layers within the device architecture. For example, 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is noted for its excellent electronic properties, which are beneficial for OLED fabrication. Similarly, polymers based on dithieno[3,2-b:2',3'-d]pyrrole have been explored for their applications in OLEDs. researchgate.net

Constituents in Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the realm of solar energy conversion, this compound derivatives have been incorporated into the active layers of OPVs and PSCs. These materials can act as the electron donor component in the bulk-heterojunction (BHJ) active layer of a solar cell.

For instance, 4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is used as a donor material in BHJ organic solar cells. Polymers based on thieno[3,2-b]pyrrole derivatives have also been synthesized and evaluated for their photovoltaic performance. In one case, a polymer incorporating ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate as a building block achieved a power conversion efficiency (PCE) of 6.2%, which was attributed to enhanced charge carrier mobility. vulcanchem.com

More recently, thieno[3,2-b]pyrrole has been employed in the development of non-fullerene small-molecule acceptors (SMAs) for high-performance PSCs. diva-portal.orgresearchgate.net By systematically incorporating the thieno[3,2-b]pyrrole unit into the central core of SMAs, researchers have been able to achieve higher open-circuit voltages and lower energy losses compared to standard acceptors. diva-portal.orgresearchgate.net A device based on one such acceptor, ThPy3, demonstrated a remarkable PCE of 15.3% and an outstanding fill factor of 0.771. diva-portal.orgresearchgate.net Furthermore, a ternary PSC device incorporating another thieno[3,2-b]pyrrole-based acceptor, ThPy4, reached a PCE of 18.43%. diva-portal.orgresearchgate.net These results highlight the immense potential of this compound-based materials in advancing the efficiency of polymer solar cells. diva-portal.orgresearchgate.net

Design of Non-Fullerene Small-Molecule Acceptors (SMAs)

The strategic design of non-fullerene small-molecule acceptors (NF-SMAs) is crucial for enhancing the efficiency of organic solar cells. The this compound unit has been successfully incorporated into the central core of SMAs to create materials with superior performance. nih.govresearchgate.net The strong electron-donating ability of the pyrrole component leads to materials with upshifted frontier orbital energy levels and absorption spectra that are shifted to longer wavelengths (bathochromic absorption). nih.govresearchgate.net

A notable design strategy involves modifying a standard A-D-A (Acceptor-Donor-Acceptor) type SMA, such as IT-4Cl, by replacing the central thieno[3,2-b]thiophene (B52689) unit with thieno[3,2-b]pyrrole-based cores. nih.govresearchgate.net Researchers have systematically developed a series of SMAs—ThPy1, ThPy2, ThPy3, and ThPy4—by varying the number and position of the pyrrole rings in the heteroheptacene-based central core. nih.govresearchgate.net This modification results in polymer solar cells (PSCs) with higher open-circuit voltages and reduced energy loss compared to the original IT-4Cl-based devices. nih.govresearchgate.net

The performance of these thieno[3,2-b]pyrrole-based SMAs is summarized in the table below. The device based on the ThPy3 acceptor, when blended with the polymer donor PM6, achieved a power conversion efficiency (PCE) of 15.3% and a remarkable fill factor (FF) of 0.771, surpassing the IT-4Cl-based device. nih.govresearchgate.net Furthermore, a ternary device incorporating ThPy4 as a third component with the PM6:BTP-eC9 blend reached a PCE of 18.43%. nih.gov These findings highlight the immense potential of using the thieno[3,2-b]pyrrole unit to produce SMAs that lead to low energy loss and high efficiency in PSCs. nih.gov

AcceptorHighest PCE (%)Fill Factor (FF)Reference
IT-4Cl 12.6%0.758 nih.govresearchgate.net
ThPy3 15.3%0.771 nih.govresearchgate.net
PM6:BTP-eC9:ThPy4 (Ternary) 18.43%0.802 nih.gov

Another approach involves creating larger fused donor cores for A–D–A type acceptors. For instance, a benzo[1,2-b:4,5-b′]bis(4-H-di-thieno[3,2-b:20,30-d]pyrrole) (BDTPT) core was used to synthesize the M3 small-molecule acceptor. rsc.org Subsequent modification of this structure, such as bromination of the end-groups to create the acceptor C1, allows for tuning of the material's energy levels and molecular packing. rsc.org Solar cells fabricated with the C1 acceptor and the polymer PM6 demonstrated PCEs of up to 11.6%. rsc.org

Development of Hole-Transporting Materials (HTMs)

The this compound scaffold, and particularly its fused derivative dithieno[3,2-b:2′,3′-d]pyrrole (DTP), is a cornerstone in the development of advanced hole-transporting materials for perovskite solar cells (PSCs). rsc.orgrsc.org The planarity of the DTP core enhances π-conjugation, which is beneficial for charge transport. rsc.org

Researchers have synthesized novel HTMs by linking triarylamine donor groups with a DTP core. rsc.org In one study, two new HTMs, H16 and H18, were created using a 4-(4-methoxyphenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (MPDTP) core and a related TPDTP unit, respectively. rsc.org The H16 HTM demonstrated superior conductivity and hole mobility. rsc.org PSCs fabricated with H16 achieved a high power conversion efficiency of 18.16%, which is comparable to devices using the state-of-the-art HTM spiro-OMeTAD (18.27%). rsc.org The H16-based devices also showed good long-term stability. rsc.org

Another advanced HTM, named DTP-OFTPASMe2, was developed incorporating a DTP core. This material was designed to prevent film aggregation, resulting in a high-quality, pinhole-free morphology. rsc.org The device based on the DTP-OFTPASMe2 HTM yielded an average PCE of 18.77%, which increased to 21.35% after oxidation under ambient conditions. rsc.org This device also exhibited excellent thermal and humidity stability, maintaining its initial efficiency for approximately 83 days under high-humidity conditions. rsc.org

HTMCore UnitHighest PCE (%)Key FeatureReference
H16 MPDTP18.16%Comparable to spiro-OMeTAD rsc.org
spiro-OMeTAD Spirobifluorene18.27%State-of-the-art benchmark rsc.org
DTP-OFTPASMe2 DTP21.35% (post-oxidation)Excellent stability rsc.org

Electrochromic Materials

Electrochromic materials can change their color upon the application of an electrical potential, making them suitable for applications like smart windows and displays. While the electrochromic properties of N-functionalized dithieno[3,2-b]pyrrole (DTP) polymers are not extensively studied, the parent structures and related fused thiophene systems show significant promise. researchgate.netpkusz.edu.cn

Polymers based on the DTP backbone are expected to exhibit interesting electrochromic behavior due to the material's inherent redox activity. researchgate.netresearchgate.net The introduction of electron-rich groups like 3,4-ethylenedioxythiophene (B145204) (EDOT) onto a thiophene or pyrrole backbone is a known strategy to lower the bandgap and enhance electrochromic performance. pkusz.edu.cn For example, a polymer film of P(t-EDOT-Th), a tetra-EDOT substituted polythiophene, shows a distinct color change from purple in its neutral state to blue in its oxidized state. pkusz.edu.cn This material exhibits an optical contrast (ΔT%) of 32.7% at 530 nm and has a low optical band gap of 1.62 eV. pkusz.edu.cn Given that the DTP unit is essentially a fusion of thiophene and pyrrole rings, DTP-based polymers are expected to have tunable electroactive properties beneficial for electrochromic devices. researchgate.net

PolymerColor (Neutral)Color (Oxidized)Max. Optical Contrast (ΔT%)Band Gap (Eg)Reference
P(t-EDOT-Th) PurpleBlue32.7% at 530 nm1.62 eV pkusz.edu.cn
P(t-EDOT-mPy) Purple-redPurple8.08% at 370 nmN/A pkusz.edu.cn

Novel Materials Development with Tailored Electronic Properties

The this compound (TP) unit is an excellent building block for creating novel organic semiconductors with tailored electronic properties. nih.govacs.org Its fused ring system provides rigidity and planarity, which promotes favorable intermolecular π–π stacking for efficient charge transport. nih.gov The pyrrolic nitrogen atom offers a convenient site for introducing solubilizing groups without disrupting the conjugated backbone. nih.gov

One effective strategy for tuning electronic properties is the design of donor-acceptor (D-A) small molecules. By strategically placing this compound as a strong electron donor alongside an acceptor unit like benzo[c] nih.govrsc.orgnih.govthiadiazole, researchers can create materials with specific functionalities. nih.govacs.org The electronic properties can be further fine-tuned by altering the spacer unit that connects the donor and acceptor, thereby modifying the curvature of the molecular backbone. nih.govacs.org

In a comparative study, two D-A molecules were synthesized: TP-BT4T-TP, with a more curved backbone due to a bithiophene spacer, and TP-BT2TT-TP, with a more linear backbone from a thienothiophene spacer. nih.govacs.org The molecules exhibited distinct performance in organic field-effect transistors (OFETs). The curved TP-BT4T-TP molecule showed significantly higher charge carrier mobility compared to its linear counterpart, demonstrating that subtle changes in molecular geometry can have a profound impact on material properties. acs.org

MoleculeSpacer UnitBackbone CurvatureCharge Carrier Mobility (cm² V⁻¹ s⁻¹)Reference
TP-BT4T-TP BithiopheneCurved0.0259 nih.govacs.org
TP-BT2TT-TP ThienothiopheneLinear5.41 × 10⁻⁵ nih.govacs.org

These results underscore how the thieno[3,2-b]pyrrole scaffold can be used to systematically develop novel materials with electronic properties precisely tailored for specific applications like OFETs. nih.govacs.org

Energy Storage Applications (e.g., Cathode Materials in Batteries)

Polymers derived from dithieno[3,2-b]pyrrole (poly(DTP)s) have emerged as promising organic electrode materials for energy storage, particularly as cathodes in secondary batteries. researchgate.netacs.org These conjugated polymers can reversibly store charge through a process known as doping, where ions from the electrolyte are incorporated into the polymer matrix during charging and expelled during discharging. acs.org

These organic cathodes can achieve high doping levels, with 0.5 to 0.9 electrons being stored per monomeric unit. acs.org This translates to specific capacities ranging from approximately 35 to 70 mAh/g at various discharge rates. acs.org While this capacity is lower than that of conventional inorganic cathode materials like lithium-rich oxides (~250 mAh/g), organic materials offer potential advantages in terms of flexibility, resource availability, and sustainability. acs.orgmdpi.com

Furthermore, poly(DTP) cathodes exhibit good cycling stability. The alkyl-substituted poly(DTP) retained 75% of its initial capacity after 1000 charge-discharge cycles, indicating its robustness for long-term energy storage applications. acs.org These results suggest that poly(DTP)s are viable candidates for use either as standalone electrodes or in composite materials for future energy storage systems. acs.org

Poly(DTP) Side-ChainSpecific Capacity (mAh/g)Doping Level (e⁻/unit)Capacity Retention (after 1000 cycles)Reference
Decyl (Alkyl) ~35 - 700.5 - 0.975% acs.org
3,6,9-Trioxadecyl (Alkyl ether) ~35 - 700.5 - 0.950% acs.org

Medicinal Chemistry Research on 4h Thieno 3,2 B Pyrrole Analogues Preclinical Focus

Antiviral Activities

Derivatives of 4H-thieno[3,2-b]pyrrole have demonstrated significant promise as antiviral agents, with preclinical studies highlighting their potent inhibitory effects against a range of viruses. Researchers have particularly focused on their potential to combat neurotropic alphaviruses and the Hepatitis C virus.

Neurotropic Alphavirus Inhibitors (e.g., WEEV, CHIKV)

Neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV) and Chikungunya Virus (CHIKV), are mosquito-borne pathogens that can cause severe and potentially fatal neurological diseases. nih.gov The absence of licensed therapies has driven the search for novel antiviral drugs. nih.gov

Through a high-throughput screening of over 50,000 compounds, a this compound derivative, designated CCG32091, was identified as a potent inhibitor of a WEEV replicon. nih.gov This lead compound exhibited a half-maximal inhibitory concentration (IC50) of less than 10 µM and a selectivity index greater than 20. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies involving 20 related analogues revealed a wide range of antiviral potency, with IC50 values spanning from 0.2 µM to 46.8 µM. nih.gov Notably, this analysis identified six compounds with potent, submicromolar IC50 values, underscoring the potential of this scaffold. nih.govnih.gov The mechanism of action is hypothesized to involve the targeting of highly conserved viral replicase proteins, as suggested by the compounds' broad activity against several alphaviruses and their ability to reduce viral RNA accumulation in infected neuronal cells. nih.gov

Further optimization studies focused on improving the metabolic stability of this chemical series for potential in vivo applications. nih.gov A lead compound, 1b, which showed good anti-CHIKV activity, was found to have a very short half-life in human liver microsomes. nih.gov By modifying metabolically labile sites, researchers developed compound 20 , which not only demonstrated a 17-fold increase in metabolic half-life but also exhibited broad-spectrum activity against multiple CHIKV isolates and other alphaviruses. nih.gov Importantly, compound 20 displayed a favorable preclinical safety profile, with a 50% cytotoxic concentration (CC50) greater than 100 µM. nih.govresearchgate.net

Inhibitory Activity of Selected this compound Analogues Against Alphaviruses
CompoundTarget VirusActivity (IC50)Cytotoxicity (CC50)
CCG32091WEEV (Replicon)<10 µM>100 µM
Optimized Analogue 1WEEV (Replicon)0.2 µM>100 µM
Optimized Analogue 2WEEV (Replicon)0.4 µM>100 µM
Compound 20CHIKVPotent Activity>100 µM

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The HCV NS5B protein, an RNA-dependent RNA polymerase, is essential for the replication of the viral genome and represents a prime target for antiviral drug development. nih.govnih.gov The this compound core has been identified as a novel scaffold for allosteric inhibitors of this enzyme. nih.gov These compounds bind to a site on the NS5B polymerase distinct from the active site for nucleosides, thereby disrupting its function non-competitively. nih.gov

Initial research identified thieno[3,2-b]pyrroles with potent affinity for the NS5B enzyme. nih.gov A key breakthrough was the introduction of a polar substituent at the N1 position of the pyrrole (B145914) ring, which led to a compound that effectively blocked subgenomic HCV RNA replication in cell culture with a half-maximal effective concentration (EC50) of 2.9 µM. nih.gov

Further optimization of this series focused on improving potency and pharmacokinetic properties. nih.gov This led to the development of several N-acetamide analogues that demonstrated submicromolar potency in the cell-based HCV replicon assay. nih.gov While these compounds showed promise, they often suffered from poor oral bioavailability. nih.gov A significant advancement was achieved by creating a tetracyclic thienopyrrole, linking the N4-position to the C5-aryl group. This structural modification resulted in a compound with a favorable pharmacokinetic profile in preclinical animal models, including rats and dogs, while maintaining potency comparable to other NS5B inhibitors in development. nih.gov

Inhibitory Activity of Selected this compound Analogues Against HCV
Compound ClassTargetActivity MetricPotency
N1-Substituted AnalogueHCV RNA ReplicationEC502.9 µM
N-Acetamide SeriesHCV RepliconEC50Submicromolar
Tetracyclic AnalogueHCV RepliconEC50Submicromolar

Anticancer Potential

The this compound scaffold has also been explored for its anticancer properties, with researchers designing analogues to interact with key targets involved in cancer cell proliferation, metabolism, and survival signaling pathways.

Inhibition of Pyruvate Kinase M2 (PKM2)

Extensive searches of preclinical research literature did not identify studies describing this compound analogues as inhibitors of Pyruvate Kinase M2 (PKM2). Research has been published on derivatives of the related thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold as activators of PKM2, a strategy aimed at restoring normal metabolic states in cancer cells. nih.gov However, information regarding the inhibitory potential of the core this compound scaffold against PKM2 is not available in the reviewed sources.

Targeting Centromere-Associated Protein-E (CENP-E)

A review of preclinical medicinal chemistry literature did not yield specific research on this compound analogues designed to target the mitotic kinesin Centromere-Associated Protein-E (CENP-E).

Inhibition of RON Receptor Tyrosine Kinase and VEGFR-Akt Pathways

The Vascular Endothelial Growth Factor Receptor (VEGFR) and Akt signaling pathways are critical for tumor angiogenesis, proliferation, and survival. nih.govresearchgate.net Dual inhibition of these pathways is a validated strategy in oncology. Preclinical research has identified novel fused thiophene (B33073) derivatives based on the thienopyrrole scaffold as potent dual inhibitors of VEGFR-2 and the serine/threonine kinase Akt. nih.govresearchgate.net

In one study, two series of compounds, pyrrolothienopyrimidines and thieno[3,2-b]pyrroles, were synthesized and evaluated. nih.gov Two lead compounds, 3b (a pyrrolothienopyrimidine) and 4c (a thieno[3,2-b]pyrrole), emerged as the most promising candidates, exhibiting potent antiproliferative activity against human liver (HepG2) and prostate (PC-3) cancer cell lines. nih.govresearchgate.net

Mechanistic studies confirmed their dual-targeting action. Compound 4c was a particularly potent inhibitor of the VEGFR-2 kinase with an IC50 of 0.075 µM. nih.govresearchgate.net It also inhibited Akt kinase with an IC50 of 4.60 µM. nih.govresearchgate.net Compound 3b was also a potent VEGFR-2 inhibitor (IC50 = 0.126 µM) and an effective Akt inhibitor (IC50 = 6.96 µM). nih.govresearchgate.net Further investigation showed that these compounds induced cell cycle arrest in the S phase and triggered apoptosis, confirming their potential as anticancer agents acting through the targeted pathways. nih.gov

Information specifically linking this compound analogues to the inhibition of RON Receptor Tyrosine Kinase was not identified in the reviewed preclinical literature.

Inhibitory Activity of Thieno[3,2-b]pyrrole-based Analogues Against VEGFR-2 and Akt
CompoundVEGFR-2 Inhibition (IC50)Akt Inhibition (IC50)Antiproliferative Activity (HepG2, IC50)Antiproliferative Activity (PC-3, IC50)
Compound 3b0.126 µM6.96 µM3.105 µM2.15 µM
Compound 4c0.075 µM4.60 µM3.023 µM3.12 µM

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

The this compound scaffold has been integral to the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the regulation of histone methylation and increasingly recognized as a therapeutic target in oncology.

A high-throughput screening campaign identified the N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide series as a promising starting point for LSD1 inhibitors. One of the most potent initial hits from this screening was compound 19, which exhibited a half-maximal inhibitory concentration (IC50) of 2.9 μM against the LSD1/CoREST complex.

Further optimization of this chemical class led to the development of significantly more potent analogues. By modifying the core structure and the benzamide (B126) moiety, researchers synthesized compound 90, which demonstrated a submicromolar IC50 of 0.162 μM and showed activity in cellular assays. Subsequent structure-guided design, based on co-crystal structures of the inhibitors bound to the enzyme, yielded compounds with single-digit nanomolar potency. For instance, moving a long-chain substituent from the meta to the ortho position of the anilide ring resulted in derivatives with high potency against LSD1 and high selectivity over related monoamine oxidases (MAOs). These compounds also showed IC50 values in the low micromolar range against various leukemia cell lines, including MV4-11, THP-1, and NB4. This optimization culminated in the discovery of compounds such as 46, 49, and 50, which displayed single-digit nanomolar IC50 values for in vitro LSD1 inhibition and demonstrated a significant anticlonogenic effect on MLL-AF9 human leukemia cells.

Table 1: Inhibitory Activity of Selected this compound Analogues against LSD1

Compound LSD1 IC50 (µM)
19 2.9
90 0.162
Optimized Analogues (e.g., 46, 49, 50) Single-digit nanomolar range

Methionine Aminopeptidase (B13392206) 2 Inhibition

Preclinical research suggests that this compound derivatives may exert their anticancer effects through the inhibition of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the processing of newly synthesized proteins and a key player in angiogenesis.

In a study focused on developing novel treatments for colon cancer, a series of this compound derivatives were synthesized and evaluated. The most active compound, designated 8i, was found to induce apoptosis in colon cancer cells. Further investigation into its mechanism of action using target fishing strategies, molecular docking, and biological activity analysis indicated that compound 8i likely functions as a potent inhibitor of MetAP2. researchgate.net This inhibition is believed to be a key step in triggering the apoptotic cascade within the cancer cells.

Apoptosis Induction in Cancer Cell Lines

A significant focus of preclinical research on this compound analogues has been their ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.

Colon Cancer (HCT116, HT29): As mentioned previously, this compound derivatives have demonstrated pro-apoptotic activity in colon cancer cells. Compound 8i was shown to induce apoptosis, likely through the inhibition of MetAP2. researchgate.net

Breast Cancer (MCF-7): While direct studies on this compound in MCF-7 cells are limited in the reviewed literature, research on the closely related thieno[2,3-b]pyridine (B153569) scaffold has shown induction of apoptosis in this cell line. These findings suggest that the broader thienopyrrole chemical space is promising for inducing cell death in breast cancer.

Prostate Cancer (PC-3): Similarly, studies on thieno[2,3-b]pyridine derivatives have demonstrated the promotion of G2/M cell cycle arrest and subsequent apoptosis in PC-3 prostate cancer cells. This indicates a potential avenue of investigation for this compound analogues in this cancer type.

Liver Cancer (HepG2): Research into fused thienopyrrole and pyrrolothienopyrimidine scaffolds has identified compounds that induce apoptosis in HepG2 liver cancer cells. Flow cytometry analysis confirmed an increase in both early and late apoptotic cell populations following treatment with these derivatives.

The collective evidence from these studies underscores the potential of the this compound core structure in designing novel anticancer agents that function by triggering apoptosis in malignant cells.

Antimicrobial Properties

The this compound scaffold has been investigated for its potential as a source of new antimicrobial agents. While specific data against methicillin-resistant Staphylococcus aureus (MRSA) for this exact scaffold is emerging, related structures have shown promise.

Research has indicated that this compound-5-carbohydrazides and their derivatives are utilized as antibacterial agents. researchgate.net Furthermore, studies on other pyrrole-containing compounds, such as marinopyrrole derivatives, have demonstrated potent activity against MRSA. mdpi.com One synthetic derivative, 3-farnesylpyrrole, also showed promising antibacterial action against MRSA with a reported Minimum Inhibitory Concentration (MIC) value of 2.8 µg/mL. mdpi.com Although not centered on the this compound core, these findings highlight the potential of the broader pyrrole chemical family in combating resistant bacterial strains.

Anti-Inflammatory Effects

Preclinical investigations have suggested that compounds containing the this compound core possess anti-inflammatory properties. Heterocyclic compounds built around this scaffold have been identified as having physiological activity that includes anti-inflammatory effects.

While direct, detailed preclinical models for this compound analogues are not extensively documented in the reviewed literature, the broader class of pyrrole derivatives has been a subject of anti-inflammatory research. For example, certain pyrrole derivatives have demonstrated efficacy in carrageenan-induced paw edema models, a standard preclinical test for anti-inflammatory agents. These findings provide a rationale for the further exploration of this compound analogues as potential treatments for inflammatory conditions.

Neuroprotective Investigations

The potential neuroprotective effects of this compound analogues represent an area of emerging research interest. While direct preclinical studies on this specific scaffold are limited, related heterocyclic systems have been investigated for applications in neurodegenerative diseases.

For instance, indolo[2,3-b]quinoxaline derivatives, which share some structural similarities with thienopyrroles, have been proposed for the treatment of neurodegenerative conditions. nih.gov Additionally, broader research into pyrrole-containing compounds has identified molecules with neuroprotective and antioxidant potential in in-vitro models of neurotoxicity. These studies provide a foundation for future preclinical investigations into the specific neuroprotective capabilities of this compound derivatives.

Potential as Glycosidase Inhibitors

Based on the conducted literature review, there is currently a lack of specific preclinical research investigating this compound analogues as inhibitors of glycosidase enzymes. While other heterocyclic compounds, such as 1,2-benzothiazine derivatives, have been explored as α-glucosidase inhibitors for their potential in managing diabetes, this particular therapeutic application has not been a significant focus for the this compound scaffold to date. nih.gov This represents a potential area for future investigation in the medicinal chemistry of this versatile compound.

Carbonic Anhydrase Inhibitory Activity

An extensive review of preclinical research literature reveals a notable lack of studies focused on the synthesis and evaluation of this compound analogues as inhibitors of carbonic anhydrase (CA). While the sulfonamide moiety is a well-established pharmacophore for potent CA inhibition and has been incorporated into a vast array of heterocyclic scaffolds to target these enzymes, its application to the this compound core has not been documented in the reviewed scientific literature. Research into carbonic anhydrase inhibitors has explored numerous other thiophene-containing and pyrrole-containing heterocyclic systems, but the specific this compound scaffold remains an uninvestigated area in this particular field of medicinal chemistry. Consequently, there is no available data on the structure-activity relationships or inhibitory potency of this class of compounds against any of the carbonic anhydrase isoforms.

Interactions with Neurotransmitter Systems (e.g., Serotonin (B10506) 5-HT1A Receptor)

The this compound scaffold has been explored as a bioisostere of the indole (B1671886) nucleus found in tryptamines, leading to the investigation of its analogues for interaction with serotonin (5-HT) receptors. nih.gov Preclinical research has focused on designing analogues of the classic serotonin agonist N,N-dimethyltryptamine (DMT) to understand how replacing the indole's benzene (B151609) ring with a thiophene ring affects receptor affinity and functional activity. nih.gov

In one key study, researchers synthesized and evaluated 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole and its isomer, 4-[2-(N,N-dimethylamino)ethyl]-6H-thieno[2,3-b]pyrrole. nih.gov The primary goal was to assess these compounds as potential bioisosteres of DMT. The findings revealed a significant divergence in receptor selectivity compared to their indole parent compound. While both thienopyrrole analogues exhibited lower affinity for 5-HT2 family receptors than DMT, they demonstrated a markedly greater affinity for the serotonin 5-HT1A receptor. nih.gov

The functional activity of these compounds was consistent with 5-HT1A receptor activation. In preclinical models, both the this compound analogue and its isomer induced a brief "serotonin syndrome," a collection of physiological and behavioral responses characteristic of potent 5-HT1A receptor agonism. nih.gov Furthermore, in drug discrimination studies using rats, the compounds fully substituted for a known 5-HT1A agonist, LY293284. nih.gov This body of evidence strongly suggests that the this compound nucleus serves as an effective bioisostere for the indole core in compounds targeting the 5-HT1A receptor, shifting the selectivity profile away from the 5-HT2 subtypes typically associated with tryptamine (B22526) hallucinogens. nih.gov

Table 1: Biological Activity of this compound Analogues at Serotonin Receptors

Compound Name Target Receptor Observed Affinity/Activity Functional Outcome
6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole 5-HT1A Significantly greater affinity than N,N-dimethyltryptamine. nih.gov Induces "serotonin syndrome"; substitutes for 5-HT1A agonist LY293284. nih.gov
4-[2-(N,N-dimethylamino)ethyl]-6H-thieno[2,3-b]pyrrole 5-HT1A Significantly greater affinity than N,N-dimethyltryptamine. nih.gov Induces "serotonin syndrome"; substitutes for 5-HT1A agonist LY293284. nih.gov
6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole 5-HT2A Lower affinity than N,N-dimethyltryptamine; approximately half the affinity of its thieno[2,3-b]pyrrole isomer. nih.gov Did not substitute for LSD or DOI in drug discrimination studies. nih.gov
4-[2-(N,N-dimethylamino)ethyl]-6H-thieno[2,3-b]pyrrole 5-HT2A Lower affinity than N,N-dimethyltryptamine; approximately twice the affinity of its thieno[3,2-b]pyrrole isomer. nih.gov Did not substitute for LSD or DOI in drug discrimination studies. nih.gov
6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole 5-HT2B/2C Approximately twice the affinity of its thieno[2,3-b]pyrrole isomer. nih.gov Not specified.
4-[2-(N,N-dimethylamino)ethyl]-6H-thieno[2,3-b]pyrrole 5-HT2B/2C Approximately half the affinity of its thieno[3,2-b]pyrrole isomer. nih.gov Not specified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Nature and Position on Biological Activity

The biological activity of 4H-thieno[3,2-b]pyrrole derivatives is highly dependent on the type and placement of substituent groups on the core scaffold. The core itself is considered essential for activity, with various functionalizations leading to a wide range of therapeutic potentials, including antiviral, anticancer, and antimicrobial effects. researchgate.netmdpi.com

For instance, thieno[3,2-b]pyrrole-5-carboxamides have been identified as a promising class of inhibitors for Lysine-specific demethylase 1 (LSD1), a target for anticancer drug development. colab.wsbohrium.com A trisubstituted thieno[3,2-b]pyrrole 5-carboxamide demonstrated potent inhibitory activity against the Chikungunya virus (CHIKV) with low cytotoxicity. colab.ws Similarly, derivatives of N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide have shown inhibitory effects on colon cancer cells. researchgate.net Research has shown that adding a hydrophobic trifluoromethyl group can enhance activity against various tumor cell lines. researchgate.net

The position of substituents is also critical. Methyl groups at positions 2, 5, and 6 have been shown to increase metabolic stability, while an ethyl carboxylate at position 3 can modulate polarity and binding affinity. vulcanchem.com In the context of LSD1 inhibition, a derivative featuring a pyrrolidin-3-yl-methanol substituent exhibited potent activity. mdpi.com Other modifications, such as the development of thieno[3,2-b]pyrrole[3,2-d]pyridazinones, have produced activators of the PKM2 enzyme, a target in cancer metabolism. nih.gov The carbohydrazide (B1668358) substituent, in particular, has been noted for enhancing potency and selectivity in antiviral applications.

Derivative ClassSubstituentsTarget/ActivityResearch Finding
Thieno[3,2-b]pyrrole 5-carboxamide TrisubstitutedChikungunya virus (CHIKV)Potent in vitro inhibition (EC50 value of ca. 2 μM) with low cytotoxicity. colab.ws
N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide Benzamide (B126) moiety, trifluoromethyl groupColon Cancer (Methionine aminopeptidase-2)A hydrophobic trifluoromethyl group enhanced activity against HCT116 and HT29 tumor cells. researchgate.net
Thieno[3,2-b]pyrrole-5-carboxamides 4-ethyl, N-[3-(methoxymethyl)-2-[(4-[(3R)-pyrrolidin-3-yl] methoxyphenoxy) methyl] phenyl]Lysine-specific demethylase 1 (LSD1)Pyrrolidin-3-yl-methanol substituent was found to be a potent basic moiety for LSD1 inhibition. mdpi.com
Ethyl 2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole-3-carboxylate 2,5,6-trimethyl, 3-carboxylateAntimicrobial (MRSA)Methyl groups enhance membrane permeability and the carboxylate moiety disrupts cell wall synthesis, showing a MIC of 8 µg/mL. vulcanchem.com
Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Various substitutions on the thiophene (B33073) ringPyruvate Kinase M2 (PKM2) ActivatorA novel chemotype for the activation of PKM2 in cancer cells. nih.gov

Influence of Core Modifications on Electronic Properties

Modifications to the core heterocyclic structure of this compound profoundly affect its electronic properties, which is crucial for applications in organic electronics. The thieno[3,2-b]pyrrole unit is considered a strong electron-donor moiety. researchgate.net

Studies on S,N-heteroacenes have shown that replacing sulfur atoms with nitrogen atoms (i.e., creating a pyrrole (B145914) ring within a thienoacene structure) results in a red-shift in the absorption spectrum, a decrease in the oxidation potential, and a narrowing of the energy gap. researchgate.netbeilstein-journals.org Conversely, replacing a thiophene ring with a benzene (B151609) ring has the opposite effect. researchgate.netbeilstein-journals.org The introduction of a dione (B5365651) functional group onto the core can impart electron-deficient characteristics to the molecule.

In donor-acceptor molecules designed for organic electronics, the electron-donating nature of the thieno[3,2-b]pyrrole core leads to higher energy Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels compared to all-thiophene analogues. oup.com A direct comparison between donor-acceptor-donor molecules featuring thieno[3,2-b]pyrrole versus furo[3,2-b]pyrrole (an O,N-heteroacene) revealed significant differences; the thieno[3,2-b]pyrrole derivative functioned as a moderate hole mobility semiconductor, whereas the furo[3,2-b]pyrrole version was electronically inactive in field-effect transistors. rsc.org This highlights the critical role of the specific heteroatoms in the fused core in determining electronic function.

Core ModificationCompared ToEffect on Electronic Properties
Replacing S with N (e.g., Thieno[3,2-b]pyrrole) All-Thiophene AnalogueRed-shift in absorption, decreased oxidation potential, smaller energy gap. researchgate.netbeilstein-journals.org
Replacing Thiophene with Benzene Thieno[3,2-b]pyrroleIncreased oxidation potential. beilstein-journals.org
Thieno[3,2-b]pyrrole Core Furo[3,2-b]pyrrole CoreThe thieno[3,2-b]pyrrole derivative exhibited moderate hole mobility, while the furo[3,2-b]pyrrole derivative was inactive in OFETs. rsc.org
Thieno[3,2-b]pyrrole Acceptor IT-4Cl (Thiophene-based) AcceptorUpshifted HOMO and LUMO energy levels due to the strongly electron-donating pyrrole. oup.com

Stereochemical Considerations and Enantiospecificity

The introduction of chiral centers into this compound derivatives has been explored to investigate enantiospecific interactions with biological targets. These studies have revealed that stereochemistry can play a critical, though not universal, role in biological activity.

In the development of inhibitors for neurotropic alphaviruses, the introduction of chirality to the scaffold led to the discovery of "striking enantiospecific activity" in cell cultures. acs.org This enantiospecificity was also observed in vivo, where treatment outcomes in a mouse model of viral encephalitis correlated with the activity of specific enantiomers. acs.org

However, this stereochemical dependence is not a given for all biological targets. In a separate study, thieno[3,2-b]pyrrole derivatives were synthesized as potential melatonin (B1676174) receptor ligands. acs.org After separating the enantiomers of a potent butyramido derivative, researchers found that both enantiomers were equipotent to the racemic mixture, indicating a lack of enantioselectivity for this particular receptor. acs.org These findings underscore that the importance of stereochemistry is target-dependent.

Backbone Curvature Effects on Charge Carrier Mobility in OFETs

In the field of organic field-effect transistors (OFETs), the molecular geometry and packing of semiconductor materials are paramount. Studies on donor-acceptor molecules using this compound as the donor unit have shown that backbone curvature has a profound effect on charge carrier mobility.

A key study compared two molecules: one with a curved backbone and one with a more linear backbone. acs.orgresearchgate.netacs.org The curvature was controlled by the spacer unit connecting the thieno[3,2-b]pyrrole donor and a benzo[c] colab.wsresearchgate.netthiadiazole acceptor. A bithiophene spacer induced more curvature, while a thieno[3,2-b]thiophene (B52689) spacer resulted in a more linear, planar molecule. acs.orgacs.org

Counterintuitively, the curved molecule exhibited significantly higher charge carrier mobility than its linear counterpart. acs.orgresearchgate.netnih.gov This was attributed to the curved molecule's ability to undergo more significant thermally induced crystallization, which is beneficial for charge transport. researchgate.netacs.org In contrast, a different study on conjugated polymers found that using a furan (B31954) spacer instead of a thiophene spacer improved the planarity of the polymer backbone, which in that case led to a four-fold increase in hole mobility. mdpi.com This highlights the complex relationship between planarity, curvature, and solid-state packing in determining the electronic performance of these materials.

MoleculeSpacer UnitBackbone GeometryCharge Carrier Mobility (cm² V⁻¹ s⁻¹)
TP-BT4T-TP BithiopheneCurved2.59 × 10⁻²
TP-BT2TT-TP Thieno[3,2-b]thiopheneLinear5.41 × 10⁻⁵

(Data sourced from references acs.orgresearchgate.netnih.gov)

Computational Approaches to Predict SAR/SPR

Computational modeling has become an indispensable tool for predicting the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives, guiding the design of new compounds.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully applied to series of thieno[3,2-b]pyrrole inhibitors. For a set of 43 competitive inhibitors of LSD1, a 3D-QSAR model was established that showed good statistical reliability and predictive power (q² = 0.595, r² = 0.959). colab.wsnih.gov Another study on thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors also produced robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models (CoMFA q² = 0.783, r² = 0.944). rsc.org These models, along with their generated contour maps, provide crucial insights into which structural features are favorable or unfavorable for biological activity, allowing for the rational design of new, more potent inhibitors. colab.wsrsc.org

Alongside QSAR, molecular docking is frequently used to simulate the binding modes of these inhibitors within the active sites of their target proteins, such as LSD1. colab.wsnih.govrsc.org For more dynamic insights, molecular dynamics (MD) simulations have been employed to explore the stability of ligand-protein interactions over time. nih.govrsc.org For predicting electronic properties relevant to materials science, Density Functional Theory (DFT) calculations are used to determine molecular geometries, planarity, and frontier molecular orbital (HOMO/LUMO) energy levels. researchgate.netrsc.org

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4H-thieno[3,2-b]pyrrole derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the identity and purity of synthesized compounds.

In the ¹H NMR spectrum of a typical this compound derivative, such as methyl this compound-5-carboxylate, the protons on the thiophene (B33073) and pyrrole (B145914) rings resonate at characteristic chemical shifts. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift, often above 9.0 ppm, due to its acidic nature. The protons on the fused ring system exhibit distinct coupling patterns that allow for their unambiguous assignment.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic core are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as by the nature of the substituents. For instance, the carbonyl carbon of a carboxylate group at the 5-position will appear at a significantly downfield shift, typically in the range of 160-170 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted this compound Derivative.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH 9.21 (brs) -
H (thiophene ring) 7.34-7.24 (m) 128.8, 128.5, 127.7, 126.7
H (pyrrole ring) 7.76 (brs) 148.7, 99.7
CH₃ (methyl ester) 3.79 (s) 55.2
C=O (ester) - 165.8
C (fused carbons) - 145.3, 152.6

Data is illustrative and based on typical values for similar structures. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The vibrational frequencies of the chemical bonds provide a characteristic "fingerprint" of the molecule.

The IR spectrum of a this compound compound will exhibit several key absorption bands. The N-H stretching vibration of the pyrrole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3100 cm⁻¹.

Characteristic absorptions for the thiophene ring include C=C stretching vibrations in the 1400-1500 cm⁻¹ region and C-S stretching vibrations, which are typically weaker and appear in the fingerprint region. If the molecule is substituted, the characteristic vibrations of the substituent groups will also be present. For example, a carbonyl group (C=O) of an ester or amide will show a strong absorption band in the range of 1650-1750 cm⁻¹.

For polymeric materials derived from this compound, IR spectroscopy can be used to confirm the polymerization and to study the structure of the resulting polymer. The disappearance of monomer-specific peaks and the appearance of new bands corresponding to the polymer backbone are indicative of a successful polymerization reaction.

Mass Spectrometry (MS, LC/MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. The parent compound, this compound, has a molecular weight of approximately 123.18 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. The fragmentation pattern of the molecular ion can provide valuable structural information. Common fragmentation pathways for related heterocyclic systems involve the loss of small molecules such as HCN or CS, as well as the cleavage of substituent groups.

Liquid chromatography-mass spectrometry (LC/MS) is frequently employed to analyze reaction mixtures and to purify this compound derivatives. This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components in a mixture.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is particularly useful for the characterization of larger molecules, such as oligomers and polymers of this compound. This technique allows for the determination of the molecular weight distribution of polymeric materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and optical properties of this compound derivatives. The fused aromatic system gives rise to characteristic absorption bands in the UV-Vis region. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the electronic nature of the substituents on the thienopyrrole core.

For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, respectively. This tunability of the optical properties is of great interest in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The study of thienyl-substituted pyrrole azo dyes, which contain a related structural motif, has shown that the λmax is significantly influenced by the substituents on the phenylazo moiety and the nitrogen atom of the pyrrole ring uminho.pt. This demonstrates the potential for fine-tuning the optical properties of this compound derivatives through chemical modification.

Table 2: UV-Vis Absorption Maxima for Representative Thienyl-Substituted Pyrrole Azo Dyes.

Compound Substituent on Phenylazo Moiety Substituent on Pyrrole Nitrogen λmax (nm)
1 4-CO₂Me 4-methoxyphenyl 472.0
2 4-CN 4-methoxyphenyl 488.0
3 4-NO₂ 4-methoxyphenyl 500.0
4 2,4-(NO₂)₂ 4-methoxyphenyl 528.0

Data from a study on related thienyl-pyrrole systems, illustrating the effect of substituents on absorption maxima. uminho.pt

X-ray Crystallography for Structural Elucidation (e.g., Protein-Ligand Complexes)

A significant application of X-ray crystallography in this field is the determination of the binding mode of this compound-based inhibitors to their target proteins. The crystal structure of a protein-ligand complex reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's potency and selectivity.

For example, the X-ray crystal structure of N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide in complex with its target enzyme provides invaluable insights for the rational design of more potent inhibitors researchgate.net. This structural information can guide the modification of the inhibitor to enhance its binding affinity and to improve its pharmacokinetic properties.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of this compound derivatives, especially those designed for applications in organic electronics. CV provides information about the oxidation and reduction potentials of a compound, which are related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The electrochemical behavior of polymers based on this compound is of particular interest. The electropolymerization of thienopyrrole monomers can be monitored by CV, and the resulting polymer films can be characterized in terms of their redox stability and electrochromic properties. The oxidation potential of these polymers is a key parameter that determines their suitability for use as hole-transporting materials in electronic devices.

Studies on dibenzothieno-pyrrolo[3,2-b]pyrrole derivatives have shown that these compounds can undergo two-stage oxidation, indicating the formation of stable radical cations and dications researchgate.net. The oxidation potentials can be tuned by modifying the substituents on the heterocyclic core.

Table 3: Oxidation Potentials for a Dibenzothieno-pyrrolo[3,2-b]pyrrole Derivative.

Process Oxidation Potential (V vs. Fc/Fc⁺)
First Oxidation (Epa1) +0.28
Second Oxidation (Epa2) +0.82

Data from a study on a related dibenzothieno-pyrrolo[3,2-b]pyrrole system. researchgate.net

Grazing-Incidence X-ray Diffraction (GIXRD) for Film Morphology

Grazing-incidence X-ray diffraction (GIXRD) is a specialized X-ray scattering technique used to investigate the crystal structure and molecular orientation in thin films. For this compound-based materials that are processed into thin films for electronic devices, GIXRD is a crucial tool for characterizing the film morphology.

The performance of organic thin-film transistors (OTFTs) and organic solar cells is highly dependent on the molecular packing and orientation of the organic semiconductor in the solid state. GIXRD can reveal whether the molecules adopt a face-on or edge-on orientation with respect to the substrate, which has a significant impact on charge transport.

In studies of diketopyrrolopyrrole-based polymers containing thieno[3,2-b]thiophene (B52689) units, X-ray diffraction has been used to evaluate the molecular packing of the polymers. The d-spacing and the distance for π-π stacking are key parameters that can be extracted from the diffraction data and correlated with the charge carrier mobility of the material rsc.org. Similarly, GIXRD can be applied to thin films of this compound-based polymers to gain insights into their solid-state morphology and to optimize the processing conditions for improved device performance.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While several methods for the synthesis of the 4H-thieno[3,2-b]pyrrole core exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Novel Methodologies : Current synthetic approaches often involve multi-step sequences. Future work should explore novel cyclization strategies and C-N bond-forming reactions to streamline the synthesis. Alternative methods to construct the central pyrrole (B145914) ring, such as Cadogan cyclizations, Ullmann-type couplings, and Buchwald-Hartwig aminations, have been presented as viable routes. researchgate.net For instance, the condensation of 3-nitro-5-carboxy-2-methylthiophene with amide acetals represents one such novel approach. researchgate.net The development of one-pot, multi-component reactions will be crucial for improving efficiency and reducing waste. rsc.org

Sustainable Chemistry : A significant push towards "green chemistry" principles is anticipated. This includes the use of heterogeneous catalysts, which can be easily recovered and recycled, and the exploration of more sustainable solvent systems. nih.gov The development of catalytic systems that operate under milder conditions and with higher atom economy will be a key area of focus.

Design and Synthesis of Advanced Functionalized Derivatives

The functionalization of the this compound core is critical for tuning its physicochemical and biological properties for specific applications. Future efforts will concentrate on creating diverse libraries of derivatives with tailored functionalities.

Combinatorial Synthesis : The use of parallel solution-phase synthesis can generate extensive combinatorial libraries of novel heterocyclic compounds. acs.org This high-throughput approach allows for the rapid exploration of structure-activity relationships by modifying the core at various positions, such as through alkylation or transformation of carboxylate groups. acs.orgresearchgate.net

Targeted Functionalization : Research is directed towards synthesizing derivatives with specific properties. This includes attaching solubilizing side chains to improve processability, N-arylating the pyrrole nitrogen with various arenes and acenes to create building blocks for organic electronics, and creating methylene-bridged bis(thieno[3,2-b]pyrroles) for new polymeric materials. researchgate.netheeneygroup.comresearchgate.net These modifications are achieved through techniques like Pd- or Cu-catalyzed coupling reactions. researchgate.net

Table 1: Examples of Advanced Functionalized this compound Derivatives and Their Synthesis

Derivative Type Synthetic Strategy Potential Application Reference
N-Aryl Dithieno[3,2-b:2′,3′-d]pyrroles Pd- or Cu-catalyzed C-N coupling Organic electronics researchgate.net
Thienopyrrole-based Photocatalysts C-N coupling reactions Photocatalysis researchgate.net
Alkyl this compound-5-carboxylates Alkylation, amide bond formation Combinatorial libraries acs.org

Deepening Understanding of Mechanism of Action in Biological Systems (Preclinical)

Derivatives of this compound have shown promise in several therapeutic areas. Future preclinical research must focus on elucidating their precise mechanisms of action to guide further drug development.

Oncology : Thieno[3,2-b]pyrrole derivatives have been identified as potent inhibitors of key cancer targets. For example, N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is a reversible inhibitor of histone lysine demethylase KDM1A/LSD1. acs.org Another scaffold, the substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone, acts as an activator of the tumor-specific M2 isoform of pyruvate kinase (PKM2), which could potentially normalize cancer cell metabolism. nih.gov Future studies should use structural biology techniques, like X-ray crystallography, to understand the binding interactions between these compounds and their target enzymes. acs.org

Infectious Diseases : The scaffold has also demonstrated significant antiviral activity. Thieno[3,2-b]pyrrole derivatives have been developed as metabolically stable inhibitors of the Chikungunya virus (CHIKV). researchgate.net Research should focus on understanding how these compounds interfere with the viral life cycle, for instance, by inhibiting viral RNA production, to optimize their antiviral efficacy. researchgate.net

Table 2: Biological Targets of this compound Derivatives

Derivative Class Biological Target Therapeutic Area Key Finding Reference
N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide KDM1A/LSD1 Oncology Reversible enzymatic inhibition (IC50 = 2.9 μM for initial hit) acs.org
Thieno[3,2-b]pyrrole[3,2-d]pyridazinones Pyruvate Kinase M2 (PKM2) Oncology Small molecule activators nih.gov
Thieno[3,2-b]pyrrole derivatives Chikungunya Virus (CHIKV) Infectious Disease Inhibition of viral RNA production, improved metabolic stability researchgate.net

Integration of this compound into Multi-component Systems

The electron-rich nature of the this compound core makes it an excellent component for constructing complex multi-component systems, particularly for applications in organic electronics.

Organic Photovoltaics (OPVs) : Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives have been successfully incorporated as donor units in polymers and small molecules for organic solar cells. rsc.org They are also used as hole transport materials in perovskite solar cells, achieving high power conversion efficiencies. rsc.org Future work will involve designing novel DTP-based small-molecule acceptors and polymers to further enhance device performance, focusing on tuning energy levels and broadening absorption spectra. rsc.orgoup.com

Organic Field-Effect Transistors (OFETs) : The scaffold is used to build donor-acceptor (D-A) semiconducting small molecules. acs.org By integrating this compound as the donor and various moieties as the acceptor, researchers can systematically study how molecular structure, such as backbone curvature, affects charge carrier mobility in OFETs. acs.org

Computational Design for Targeted Applications

In silico methods are becoming indispensable for accelerating the discovery and optimization of new materials and drugs. Computational modeling will play a pivotal role in designing the next generation of this compound-based molecules.

Drug Discovery : Techniques like molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and molecular dynamics simulations are being used to model the interaction of thieno[3,2-b]pyrrole derivatives with biological targets. bohrium.com These computational studies can predict binding affinities and guide the synthesis of more potent and selective inhibitors. tandfonline.combohrium.com

Materials Science : Density Functional Theory (DFT) and other quantum chemical calculations are employed to predict the optoelectronic properties of new derivatives for applications in organic electronics. nih.gov This allows for the virtual screening of large numbers of candidate molecules, identifying those with promising HOMO/LUMO energy levels, low exciton binding energies, and optimal geometries before undertaking their synthesis. nih.gov

Development of Novel Analytical Probes and Tools

The unique properties of the this compound system can be harnessed to create new analytical tools.

Chemosensors : The development of functionalized dithieno[3,2-b:2′,3′-d]pyrrole derivatives that exhibit significant changes in their optical properties upon interaction with specific analytes is a promising area. For example, derivatives that undergo a distinct color change upon deprotonation could serve as naked-eye colorimetric sensors for pH or specific ions. heeneygroup.com

Functional Surfaces : Polymeric surfaces based on thieno[3,2-b]pyrrole can be created through electropolymerization. These surfaces can then be chemically modified ("post-functionalized") with redox-active molecules or biological entities like enzymes or antibodies. researchgate.net This opens up possibilities for developing novel biocompatible electrodes and biosensors for a range of analytical applications. researchgate.net

Q & A

Q. Table 1: Representative Derivatives and Characterization Data

DerivativeSynthesis MethodPurity (%)Key Characterization (e.g., mp)Reference
Ethyl this compound-5-carboxylateEsterification981^1H NMR, HPLC
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehydeAldehyde functionalization97mp 63–64°C

How do substituents on the this compound core influence electronic properties for optoelectronic applications?

Advanced Research Question
Substituents like electron-donating (e.g., alkyl chains) or electron-withdrawing groups (e.g., carboxylic acids) modulate the HOMO-LUMO gap and charge transport. For instance:

  • Alkyl chains (e.g., 4-octyl derivatives) enhance solubility and reduce aggregation in organic solar cells, improving film morphology .
  • Carboxylic acid groups enable conjugation with donor-acceptor polymers, enhancing charge separation in photovoltaic devices .
  • Spectroscopic analysis (UV-Vis, cyclic voltammetry) reveals that electron-withdrawing substituents lower LUMO levels by ~0.3 eV, facilitating electron injection in devices .

What strategies mitigate metabolic instability of the this compound ring in medicinal chemistry applications?

Advanced Research Question
The electron-rich thienopyrrole ring is prone to oxidative degradation. Solutions include:

  • Bioisosteric replacement : Substituting the thienopyrrole with indole retains aromaticity while improving metabolic stability (IC50_{50} for D-amino acid oxidase inhibition: 114–145 nM) .
  • N-Acylation : Introducing acyl groups (e.g., trifluoroethyl) at the pyrrole nitrogen reduces electron density, slowing oxidation .
  • In silico modeling : Predictive QSAR models guide substituent selection to balance activity and stability .

How does this compound enhance performance in organic/perovskite solar cells?

Advanced Research Question
Dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives, when integrated into hole-transport materials (HTMs) or non-fullerene acceptors (NFAs), achieve power conversion efficiencies (PCEs) >18% . Key advances:

  • Conjugated polymers : DTP-based polymers (e.g., with benzodithiophene) exhibit broad absorption (λmax_{\text{max}} ~600 nm) and high hole mobility (~103^{-3} cm2^2/Vs) .
  • Dopant-free HTMs : Carboxylic acid-functionalized DTP derivatives reduce recombination losses in perovskite solar cells .

Q. Table 2: Device Performance Metrics

Material ClassPCE (%)Key AdvantageReference
DTP-Benzodithiophene polymer9.2High open-circuit voltage (0.91 V)
DTP-based NFAs18.5Low energy loss (0.45 eV)

What analytical techniques resolve contradictions in spectroscopic data for thienopyrrole derivatives?

Basic Research Question
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or residual solvents. Best practices include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing pyrrole protons from thiophene) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C9_9H9_9NO2_2S for ethyl this compound-5-carboxylate) .
  • X-ray crystallography : Validates regiochemistry (e.g., confirming methyl group position in 4-methyl derivatives) .

How can researchers optimize selectivity of this compound-based enzyme inhibitors?

Advanced Research Question
Selectivity for targets like D-amino acid oxidase (DAAO) over related enzymes (e.g., D-aspartate oxidase) requires:

  • Substituent engineering : Bulky groups (e.g., cyclopropylmethyl) reduce off-target binding .
  • Activity-based profiling : Screening against enzyme panels (>150 targets) identifies selective inhibitors (IC50_{50} >5 µM for non-targets) .
  • Crystallographic studies : Mapping inhibitor-enzyme interactions guides rational design (e.g., hydrogen bonding with Arg-283 in DAAO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-thieno[3,2-b]pyrrole
Reactant of Route 2
4H-thieno[3,2-b]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.